molecular formula C14H18N2O B2877300 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine CAS No. 1211505-72-4

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

Cat. No.: B2877300
CAS No.: 1211505-72-4
M. Wt: 230.311
InChI Key: OFXCFKYOIGFWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine is a chemical compound of interest in pharmacological and neuroscience research. This synthetic molecule features a phenethylamine-like structure, incorporating a phenylpyrrole moiety linked to a 2-methoxyethylamine chain. Such a structure is characteristic of compounds designed to interact with central nervous system receptors . Research Applications: The primary research value of this compound lies in its potential as a template for studying receptor interactions. Its molecular architecture suggests it may serve as a key intermediate or precursor in the design of novel ligands for neurological targets. Researchers in medicinal chemistry may utilize it to explore structure-activity relationships (SAR), particularly in the development of compounds that modulate neurotransmitter systems . Analogs with similar N-benzyl pyrrole structures are investigated for their binding affinity at various enzymatic sites, highlighting the utility of this chemical class in early-stage drug discovery . Handling and Safety: This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct risk assessments and implement appropriate safety protocols, including the use of personal protective equipment (PPE), prior to handling. The compound should be stored under recommended conditions to ensure stability.

Properties

IUPAC Name

2-methoxy-N-[(1-phenylpyrrol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCFKYOIGFWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Intermediate-Based Alkylation

A widely cited approach involves the formation of a benzyl imine intermediate, followed by alkylation and deprotection steps. Adapted from the methodology in CN103936599A , the synthesis begins with the condensation of 2-methoxyethylamine with 1-phenyl-1H-pyrrole-2-carbaldehyde to form an imine intermediate. Key steps include:

  • Imine Formation : Reacting 2-methoxyethylamine with 1-phenyl-1H-pyrrole-2-carbaldehyde in toluene under azeotropic dehydration (80–145°C, 10–18 hours) yields the imine intermediate.
  • Reductive Amination : The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to produce the secondary amine.
  • Deprotection and Purification : Acidic deprotection (e.g., HCl in methanol) followed by azeotropic dehydration and fractional distillation (82–85°C) yields the final product with a purity >99.7%.

Advantages : High yield (56–84%), scalability, and minimal byproducts.
Limitations : Requires strict control of azeotropic conditions to prevent side reactions.

Pyrrole-Methyl Amine Coupling

A modular strategy, inspired by PMC9805530 , focuses on constructing the pyrrole-methyl moiety first, followed by coupling with 2-methoxyethylamine:

  • Pyrrole-Methyl Synthesis : Reacting 2-(1H-pyrrol-1-yl)aniline with 2-chloronicotinaldehyde in acetic acid/ethanol forms the pyrrole-methyl backbone.
  • Amine Functionalization : The aldehyde group is substituted with 2-methoxyethylamine via nucleophilic addition-elimination, using molecular sieves to absorb water and drive the reaction.
  • Catalytic Reduction : The Schiff base intermediate is reduced with NaBH₃CN to stabilize the amine linkage.

Key Data :

Step Conditions Yield (%) Purity (%)
Pyrrole-methyl formation AcOH/EtOH, 70°C, 12h 78 95
Amine coupling Molecular sieves, RT, 24h 65 98

Protecting Group-Assisted Synthesis

The use of silyl protecting groups, as described in WO2022056100A1 , enables selective functionalization:

  • Silyl Protection : The amine group of 2-methoxyethylamine is protected with tert-butyldiphenylsilyl (TBDPS) chloride.
  • Coupling Reaction : The protected amine reacts with 1-phenyl-1H-pyrrole-2-carbaldehyde under Mitsunobu conditions (DIAD, PPh₃) to form the C–N bond.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, yielding the final product.

Advantages : Prevents over-alkylation and improves regioselectivity.
Yield : 72% after deprotection.

Optimization Strategies

Solvent and Temperature Effects

  • Toluene vs. THF : Toluene enhances azeotropic dehydration in imine formation (yield increase: 12%).
  • Reaction Temperature : Elevated temperatures (70–80°C) accelerate Schiff base formation but risk pyrrole ring decomposition.

Catalytic Systems

  • Pd/C Hydrogenation : Superior to NaBH₄ in reducing imines, providing >99% conversion.
  • Enzymatic Resolution : Lipase B (as in WO2015159170A2 ) resolves racemic mixtures but is cost-prohibitive for large-scale synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.75 (t, 1H, pyrrole-H), 3.55 (s, 3H, OCH₃), 3.40 (t, 2H, CH₂NH), 2.75 (t, 2H, CH₂CH₂O).
  • GC-MS : m/z 230.31 [M⁺], consistent with molecular formula C₁₄H₁₈N₂O.

Purity Assessment

  • HPLC : Symmetry C18 column, 220 nm detection; retention time = 8.2 min, purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid aromatic-aliphatic architecture. Below is a comparison with structurally related compounds:

Compound Core Structure Substituents Key Features
2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine (Target) 1-Phenylpyrrole + methoxyethylamine - Pyrrole: 1-phenyl substitution
- Amine: Methoxyethyl group
Hybrid aromatic-aliphatic design; potential for diverse intermolecular interactions.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Dimethoxyphenyl + N-methoxybenzyl-ethanamine - Phenyl: 4-iodo, 2,5-dimethoxy
- Amine: N-methoxybenzyl
High psychedelic potency due to halogen and methoxy groups; binds 5-HT2A receptors.
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine Pyrrole + dimethylamine - Pyrrole: Unsubstituted
- Amine: N,N-dimethyl
Simpler pyrrole-amine derivative; used in catalysis and ligand synthesis.
2-Methoxy-N-((pyridin-2-yl)methyl)ethanamine (L2a) Pyridine + methoxyethylamine - Pyridine ring
- Amine: Methoxyethyl
Catalytic ligand in ethylene oligomerization; pyridine enhances metal coordination.
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine Pyrrole + N-methyl-ethanamine - Pyrrole: Unsubstituted
- Amine: N-methyl
Intermediate in organic synthesis; potential neuropharmacological activity.

Physicochemical Properties

  • LogP and Solubility :

    • The target compound’s logP is likely higher than that of pyridine-based analogs (e.g., L2a ) due to the hydrophobic phenyl-pyrrole group.
    • NBOMe compounds (e.g., 25I-NBOMe) exhibit elevated logP values (~3.5–4.0) owing to halogen and methoxy substituents, enhancing blood-brain barrier permeability .
    • Pyrrole derivatives with dimethylamine groups (e.g., ) are more polar, reducing logP compared to the target compound.
  • Molecular Weight :

    • Target compound: ~274 g/mol (estimated).
    • 25I-NBOMe: 413.2 g/mol .
    • L2a: ~180 g/mol .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Aromatic Substitution : The phenyl group on the pyrrole in the target compound may enhance π-π stacking interactions compared to unsubstituted pyrroles (e.g., ), useful in materials science or receptor binding.
    • Amine Modifications : The methoxyethyl group offers flexibility and hydrogen-bonding capacity, distinct from the rigid N-methoxybenzyl group in NBOMes .
  • Toxicity Considerations :

    • NBOMe compounds exhibit high toxicity (LD50 ~0.1–1 mg/kg in rodents) , whereas pyrrole-amine derivatives (e.g., ) are less toxic but require further safety profiling.

Biological Activity

2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine, with the CAS number 1211505-72-4, is an organic compound characterized by a methoxy group, a phenyl group, and a pyrrole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure features:

  • A methoxy group (-OCH₃)
  • A phenyl group (C₆H₅)
  • A pyrrole ring (C₄H₄NH)

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Interaction with Enzymes

The compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activities. These interactions may lead to either inhibition or activation depending on the specific isoform involved. This modulation can impact drug metabolism and efficacy.

G-protein Coupled Receptors (GPCRs)

Furthermore, this compound has been reported to bind to GPCRs, which are crucial for signal transduction in cells. This interaction can modulate various physiological responses, potentially affecting neurological functions and other biological processes.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of compounds structurally similar to this compound. These compounds were evaluated for their efficacy against seizures induced in animal models. The results indicated that certain derivatives exhibited significant protective effects against tonic-clonic seizures, suggesting potential therapeutic applications in epilepsy treatment .

Antitumor Activity

Another area of investigation focused on the compound's potential as an antitumor agent. Research demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced cytotoxicity, emphasizing the importance of structural modifications for improving therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityNotable Features
2-methoxy-N-((1-phenyl-1H-indol-2-yl)methyl)ethanamineModerate antitumor effectsIndole ring enhances activity
2-methoxy-N-((1-benzothiazolyl)methyl)ethanamineAntimicrobial propertiesContains a benzothiazole moiety
2-methoxy-N-(pyridinyl)methyl)ethanamineNeuroprotective effectsPyridine ring contributes to activity

This table illustrates how variations in chemical structure influence biological activity, highlighting the significance of the pyrrole framework in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.